tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H12F2N2O2S and a molecular weight of 250.27 g/mol . It is a fluorinated thiazole derivative, often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate typically involves the reaction of (4-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester with diethylaminosulfur trifluoride (DAST) in dry methylene chloride . The reaction is carried out at room temperature for 16 hours, followed by quenching with a saturated sodium bicarbonate solution. The product is then extracted with water and methylene chloride, dried with sodium sulfate, and purified by flash chromatography on silica gel using a heptane/ethyl acetate mixture .
Chemical Reactions Analysis
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but with a bromomethyl group instead of a difluoromethyl group.
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: Contains a chloromethyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-9(2,3)15-8(14)13-7-12-5(4-16-7)6(10)11/h4,6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYPCZYHSSWKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668693 | |
Record name | tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947179-19-3 | |
Record name | tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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